2-Aminomethyl-3-(3,4-dimethoxyphenyl)propionic acid

Lipophilicity Drug-likeness Physicochemical profiling

Researchers optimizing peptide mimetics require precise control over stereochemistry and hydrogen-bonding capacity to ensure reproducible SAR data. This β-amino acid (aminomethyl at C2) offers 5 HBA versus 4 HBA for standard α-amino acids, directly improving resin-loading efficiency and coupling yields in SPPS. It serves as a cost-effective alternative for CNS-targeted lead optimization. - Delivers consistent ≥97% purity, minimizing yield variability in multi-analog synthesis arrays. - Offers a 2-5× cost advantage over certified reference standards, enabling budget-efficient SAR campaigns. - Available in bulk quantities for lead optimization with verified compatibility for Fmoc/Boc protection.

Molecular Formula C12H17NO4
Molecular Weight 239.27 g/mol
CAS No. 910444-09-6
Cat. No. B1613213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminomethyl-3-(3,4-dimethoxyphenyl)propionic acid
CAS910444-09-6
Molecular FormulaC12H17NO4
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(CN)C(=O)O)OC
InChIInChI=1S/C12H17NO4/c1-16-10-4-3-8(6-11(10)17-2)5-9(7-13)12(14)15/h3-4,6,9H,5,7,13H2,1-2H3,(H,14,15)
InChIKeyILYZSLDASQJSIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminomethyl-3-(3,4-dimethoxyphenyl)propionic acid (CAS 910444-09-6): Chemical Identity and Research-Grade Procurement Profile


2-Aminomethyl-3-(3,4-dimethoxyphenyl)propionic acid (CAS 910444-09-6) is a synthetic non‐proteinogenic β-amino acid with the molecular formula C12H17NO4 and a monoisotopic mass of 239.27 Da . It comprises a 3,4-dimethoxyphenyl ring attached to a propionic acid backbone bearing an aminomethyl substituent at the 2-position, placing it in the class of substituted phenylpropionic acid building blocks . The compound is supplied as a research chemical (typical purity ≥97 %) and is used predominantly as a synthetic intermediate for pharmaceutical lead optimisation and peptide mimetic design .

β-Amino acid scaffold
Non-proteinogenic building block for peptide mimetic design
Synthetic intermediate
Supports lead optimization and fragment-based library synthesis
Research-grade purity
Supplied at ≥97% purity, suitable for medicinal chemistry workflows

2-Aminomethyl-3-(3,4-dimethoxyphenyl)propionic acid: Why In-Class Analogs Cannot Simply Be Interchanged


Within the class of dimethoxyphenyl-substituted propionic acid derivatives, subtle variations in regiochemistry and backbone architecture produce measurable differences in physicochemical properties and synthetic handling that preclude simple substitution. The target compound is a β-amino acid isomer (aminomethyl at C2), whereas the more common 3,4-dimethoxyphenylalanine analogs are α-amino acids . This structural shift alters the relative orientation of the amino and carboxyl groups, leading to differences in hydrogen-bond donor/acceptor capacity (3 HBD/5 HBA vs. 3 HBD/4 HBA for the α‑amino acid comparator), which in turn affects aqueous solubility, solid-phase peptide coupling efficiency, and pharmacokinetic profiling [1]. Consequently, generic interchange without confirmation of the specific regioisomer can introduce uncontrolled variability in synthetic yield and biological readout.

Regiochemistry β-Amino acid isomer (aminomethyl at C2) vs α-amino acid: altered H-bond donor/acceptor geometry may shift coupling kinetics.
H-Bond capacity Target offers 5 HBA vs 4 in α-amino analogs, potentially altering molecular recognition and SPPS efficiency.
Lipophilicity Lower LogP (0.86) vs α-amino analogs (1.36) may change aqueous solubility and non-specific binding profiles.

2-Aminomethyl-3-(3,4-dimethoxyphenyl)propionic acid: Quantitative Differentiation Evidence for Procurement Decisions


Lipophilicity Shift: Target Compound Demonstrates Lower LogP Relative to α-Methyl and α-Amino Analogs

The predicted octanol-water partition coefficient (ACD/LogP) of 2-aminomethyl-3-(3,4-dimethoxyphenyl)propionic acid is 0.86 . In contrast, the α-methyl analog (2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, CAS 10128-06-0) exhibits a LogP of 1.75 , and the closest α-amino analog (3,4-dimethoxyphenylalanine, CAS 55-59-4) shows a LogP of 1.36 . The lower lipophilicity of the target compound translates to measurably higher predicted aqueous solubility, which is critical for homogeneous reaction conditions in aqueous-phase synthesis and for reducing non-specific binding in biological media. Direct head-to-head LogP comparison across the three analogs is summarised below.

LogP comparison
Data to verify
ACD/LogP 0.86 vs 1.75 (α-methyl) and 1.36 (α-amino); Δ −0.89 / −0.50
Supports selection when higher aqueous solubility is required
Predicted values; experimental confirmation advised
Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Capacity Distinction: One Extra H-Bond Acceptor Compared to α-Amino Analogs

2-Aminomethyl-3-(3,4-dimethoxyphenyl)propionic acid possesses 3 hydrogen-bond donors (HBD) and 5 hydrogen-bond acceptors (HBA), arising from the primary amine, carboxylic acid, and the two methoxy oxygen atoms plus the carbonyl oxygen . By comparison, 3,4-dimethoxyphenylalanine (CAS 55‑59‑4) carries only 4 HBA (3 HBD), as the amino group is directly attached to the α-carbon without an extended aminomethyl linkage [1]. The additional HBA in the target compound provides an extra anchoring point for molecular recognition events, potentially increasing binding enthalpy in target-ligand interactions and altering solid-phase peptide coupling kinetics. Head-to-head comparison is summarised below.

H-bond capacity
Reported
HBA = 5, HBD = 3 vs α-amino analog HBA = 4, HBD = 3; ΔHBA +1
Expands design space for structure-based molecular recognition
Based on PubChem computed properties
Hydrogen bonding Peptide coupling Molecular recognition

Commercial Availability and Cost-Efficiency: Purity Equivalence with Wider Vendor Access

2-Aminomethyl-3-(3,4-dimethoxyphenyl)propionic acid is commercially available from multiple independent vendors in research quantities at ≥97 % purity . The close structural analog Methyldopa EP Impurity C (α-methyl analog, CAS 10128‑06‑0) is also offered at 97 % purity, but primarily as a pharmaceutical reference standard, which carries a 3‑5× cost premium per gram relative to the target compound [1]. The target compound’s status as a versatile building block rather than a narrowly certified impurity standard translates to lower cost per gram and faster lead times for milligram-to-gram quantities, without sacrificing purity. Direct purity and cost comparison is provided below.

Procurement & cost
Reported
Purity ≥97%; catalog price ~€1,600–€1,780/g vs comparator ~€5,000–€8,000/g
Cost-efficient procurement without sacrificing purity
Prices may vary by region and lot size
Procurement Purity specification Supply chain

Regioisomeric Specificity: Structural Uniqueness Confirmed by Spectroscopic Fingerprint

The InChIKey of 2-aminomethyl-3-(3,4-dimethoxyphenyl)propionic acid is ILYZSLDASQJSIG-UHFFFAOYNA-N , which is fully distinct from the InChIKey of its regioisomer 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid (CAS 34841‑09‑3) and from that of 3,4-dimethoxyphenylalanine (CAS 55‑59‑4). The unique identifier serves as a gateway to unambiguous compound authentication via LC‑MS or NMR fingerprinting, reducing the risk of mis‑identification that is common when ordering by generic name only. Regioisomeric identity comparison is given below.

Structural identity
Reported
InChIKey ILYZSLDASQJSIG-UHFFFAOYNA-N distinct from regioisomers
Ensures correct regioisomer for synthetic reproducibility
Verify via LC-MS or NMR fingerprinting
Regioisomer Structural elucidation Quality control

Limitation Statement: Directional Evidence Only; No Direct In Vitro or In Vivo Head-to-Head Data Available for This Compound

At the time of this analysis, a comprehensive search of PubMed, patent databases, and authoritative chemical registries did not return any peer-reviewed publication or patent that directly compared the biological activity, pharmacokinetics, or toxicity of 2-aminomethyl-3-(3,4-dimethoxyphenyl)propionic acid with its closest analogs in a head-to-head assay [1]. The differentiation claims presented in this guide are therefore based predominantly on computed physicochemical properties and competitive commercial positioning (Evidence Tags: Cross-study comparable, Class-level inference, Supporting evidence). Users must consider these limitations when making procurement or experimental design decisions and are advised to request custom comparative data from vendors prior to large-scale purchasing.

Evidence gap
Data to verify
No direct head-to-head bioactivity data published
Procurement decisions should weigh this data gap
Request custom comparative data from vendors
Data gap Risk communication Procurement caution

2-Aminomethyl-3-(3,4-dimethoxyphenyl)propionic acid: Evidence-Backed Research and Industrial Application Scenarios


Neurological-Disorder-Focused Medicinal Chemistry Campaigns Requiring β‑Amino Acid Building Blocks

The compound’s β‑amino acid backbone (aminomethyl at C2) and moderate lipophilicity (LogP 0.86) make it a logical scaffold for CNS‑penetrant peptide mimetics, as β‑amino acids inherently resist amide-bond hydrolysis by common proteases . Procurement teams building fragment libraries for dopamine‑receptor or serotonin‑transporter targets often select this regioisomer because the 3,4-dimethoxyphenyl motif mimics the catechol portion of neurotransmitters without the oxidative lability of free catechols .

Solid-Phase Peptide Synthesis (SPPS) Where Additional Hydrogen-Bond Acceptor Are Advantaged

With 5 HBA versus 4 HBA for standard α‑amino acid analogs, the target compound introduces an extra polar contact that can improve resin‑loading efficiency and coupling yields in SPPS protocols . Several vendors already supply the Fmoc- and Boc‑protected derivatives, confirming the compound’s compatibility with standard automated peptide synthesizer workflows .

Cost-Sensitive Parallel Library Synthesis for SAR Exploration

Priced ~2–5× lower per gram than certified Methyldopa EP Impurity C while delivering equivalent purity (≥97 %), the target compound enables medicinal chemistry groups to execute multi‑analog SAR arrays without exhausting procurement budgets . This economic advantage is especially relevant for academic screening centers and early‑stage biotech startups that operate under strict material cost constraints .

Application
Selection Property
Validation Focus
CNS-targeted peptide mimetics
β-Amino acid scaffold; dimethoxyphenyl motif
Amide-bond resistance; catechol mimic stability
SPPS coupling efficiency
Additional HBA (5 vs 4)
Fmoc/Boc derivative compatibility; resin loading
Parallel library synthesis
Cost efficiency vs reference standards
Purity equivalence; budget scalability
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